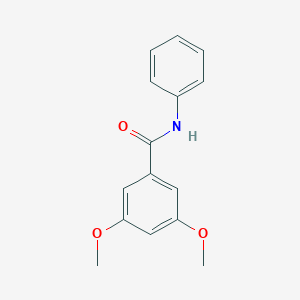

3,5-dimethoxy-N-phenylbenzamide

説明

3,5-Dimethoxy-N-phenylbenzamide (C₁₅H₁₅NO₃) is a benzamide derivative characterized by a 3,5-dimethoxy-substituted phenyl ring attached to a benzamide core. Its crystal structure, determined via single-crystal X-ray diffraction, reveals a planar methoxyphenyl amide segment with a torsion angle of -4.1° (C8–N1–C9–O3) and an inter-ring inclination of 76.66° between the two benzene rings . Intermolecular O3···N interactions (2.831 Å) facilitate centrosymmetric dimer formation, influencing its solid-state packing .

特性

分子式 |

C15H15NO3 |

|---|---|

分子量 |

257.28 g/mol |

IUPAC名 |

3,5-dimethoxy-N-phenylbenzamide |

InChI |

InChI=1S/C15H15NO3/c1-18-13-8-11(9-14(10-13)19-2)15(17)16-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) |

InChIキー |

ISUQCAAJIKTSIX-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2)OC |

正規SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Analogous Benzamide Derivatives

Substituent-Driven Functional Diversity

The biological and physicochemical properties of benzamides are heavily influenced by substituents. Below is a comparative analysis of 3,5-dimethoxy-N-phenylbenzamide with key analogs:

Structural and Functional Insights

- Electron-Donating vs.

- Heterocyclic Modifications : Attachment of quinazolinyl () or benzoxazolyl () groups introduces rigid heterocyclic frameworks, likely altering pharmacokinetic profiles. For example, the quinazolinyl derivative in may exhibit kinase inhibition due to its structural resemblance to ATP-competitive inhibitors.

- Sulfonamide and Sulfamoyl Groups : The sulfamoyl group in ’s compound enhances hydrogen-bonding capacity, a feature critical for enzyme targeting .

Crystallographic and Physicochemical Behavior

- Planarity and Packing: The planar methoxyphenyl amide segment in 3,5-dimethoxy-N-phenylbenzamide contrasts with the non-planar conformations of bulkier analogs like the naphthothiazolyl derivative (), which may reduce crystal lattice stability .

- Hydrophobicity : Propyzamide’s dichloro and dimethylpropynyl groups increase hydrophobicity, favoring soil adsorption in herbicidal applications , whereas the dimethoxy groups in the parent compound improve aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。